molecular formula C14H14BrClO5 B11822235 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

Cat. No.: B11822235
M. Wt: 377.61 g/mol
InChI Key: MLSLMTZLAZTCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is an organic compound with the molecular formula C14H14BrClO5 and a molecular weight of 377.62 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzoyl group, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate typically involves the esterification of 3-bromo-4-chlorobenzoic acid with diethyl malonate. The reaction is catalyzed by a base such as sodium ethoxide in an ethanol solvent. The mixture is refluxed for several hours, followed by acidification to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C14H14BrClO5

Molecular Weight

377.61 g/mol

IUPAC Name

diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

InChI

InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3

InChI Key

MLSLMTZLAZTCNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Cl)Br)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.